molecular formula C11H9BFNO2 B1302970 2-Fluoro-6-phenylpyridine-3-boronic acid CAS No. 1029654-19-0

2-Fluoro-6-phenylpyridine-3-boronic acid

Cat. No.: B1302970
CAS No.: 1029654-19-0
M. Wt: 217.01 g/mol
InChI Key: HTCDYRMNZQWTIJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C11H9BFNO2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis and Drug Development :

    • 2-Fluoro-6-phenylpyridine-3-boronic acid is instrumental in organic synthesis, especially in Suzuki coupling reactions. These reactions are foundational for constructing complex molecules, including pharmaceuticals and organic materials (Sun Hai-xia et al., 2015).
    • The compound's utility extends to synthesizing boronic acid-appended bipyridinium salts. These salts are used in (19)F NMR spectroscopy for detecting and differentiating diol-containing analytes, highlighting its role in analytical chemistry and possibly in diagnostic applications (Jörg Axthelm et al., 2015).
  • Materials Chemistry :

    • In materials science, this compound and its derivatives are explored for their potential in creating new materials. For instance, its role in synthesizing boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates its relevance in developing advanced materials for sensing or electronic applications (B. Mu et al., 2012).
  • Analytical Applications :

    • The derivative's role extends to analytical chemistry, where it's used in the development of fluorescent chemosensors. These sensors are capable of detecting biological active substances, highlighting its potential utility in biological and medical research, as well as in the development of diagnostic tools (S. Huang et al., 2012).
  • Electrochemistry :

    • In the realm of electrochemistry, boronate-substituted anilines, closely related to the compound , are synthesized and employed as advanced affinity transducers, indicating its potential in developing novel, sensitive detection systems for biomolecules (V. N. Nikitina et al., 2015).

Safety and Hazards

While specific safety data for 2-Fluoro-6-phenylpyridine-3-boronic acid is not available, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-phenylpyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium complex. This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in organic synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with palladium catalysts in Suzuki–Miyaura coupling reactions . The boronic acid group undergoes transmetalation, transferring its organic group to the palladium complex. This process is facilitated by the unique electronic properties of the fluorine and phenyl groups, which enhance the reactivity of the compound. Additionally, the boronic acid group can form reversible covalent bonds with diols and other biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical reactions. This compound is generally stable under standard laboratory conditions, but its reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term studies are needed to fully understand the temporal effects of this compound on cellular function and its potential degradation products.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acids are known to undergo metabolic transformations, including oxidation and conjugation reactions These processes can influence the compound’s bioavailability and activity, as well as its interactions with enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties, including its solubility and ability to interact with transporters and binding proteins This compound is likely to be distributed throughout the cell, with potential accumulation in specific compartments depending on its interactions with cellular components

Subcellular Localization

Boronic acids can interact with various cellular compartments, including the cytoplasm, nucleus, and organelles The specific localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to particular compartments

Properties

IUPAC Name

(2-fluoro-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDYRMNZQWTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376745
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-19-0
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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